4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile
4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020829
InChI:
InChI=1S/C19H15N3O/c1-13-10-14(2)22(19(23)18(13)11-20)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,1-2H3/b21-12+
SMILES:
CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C
Molecular Formula:
C19H15N3O
Molecular Weight:
301.3 g/mol
4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC1020829
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O |
|---|---|
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 4,6-dimethyl-1-[(E)-naphthalen-1-ylmethylideneamino]-2-oxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H15N3O/c1-13-10-14(2)22(19(23)18(13)11-20)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,1-2H3/b21-12+ |
| Standard InChI Key | MIMVOVHOQGNQSX-CIAFOILYSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC3=CC=CC=C32)C#N)C |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator